4-Biphenylcarboxylic acid hydrazide
Description
Contextualizing Hydrazides in Medicinal Chemistry and Organic Synthesis
Hydrazides are a class of organic compounds characterized by the functional group -CONHNH2. This structural motif is a cornerstone in both medicinal chemistry and organic synthesis due to its unique chemical reactivity and ability to participate in a wide array of biological interactions. ptfarm.plnih.gov In organic synthesis, hydrazides serve as crucial intermediates for the construction of a diverse range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores. researchgate.net
The significance of hydrazides in medicinal chemistry was notably solidified with the discovery and clinical success of Isonicotinic acid hydrazide (Isoniazid), a primary drug for the treatment of tuberculosis. This discovery spurred extensive research into other hydrazide-containing molecules, revealing a broad spectrum of pharmacological activities. scbt.com The hydrazide-hydrazone scaffold (-(C=O)NHN=CH-), readily formed by the condensation of hydrazides with aldehydes or ketones, has been identified as a key structural element for a variety of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. ptfarm.plnih.govmdpi.com The ability of the hydrazide group to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, contributes to its versatile binding capabilities with biological targets.
Historical Development and Evolution of Research on 4-Biphenylcarboxylic Acid Hydrazide
While the broader history of hydrazides in medicinal chemistry began with compounds like Isoniazid, the specific research trajectory of this compound is more recent and is closely tied to the growing interest in the biphenyl (B1667301) moiety as a privileged structure in drug discovery. Biphenyl derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and anticancer properties. researchgate.net
The synthesis of this compound itself is a straightforward chemical transformation, typically achieved by the reaction of a biphenyl-4-carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). ptfarm.pl Early research on this compound primarily focused on its use as a building block for more complex molecules. For instance, it has been utilized as a key intermediate in the synthesis of various hydrazone derivatives. These derivatives have been the main subject of investigation, with researchers exploring how different substituents on the aldehyde or ketone portion of the hydrazone modify the biological activity of the parent molecule.
A pivotal area of research has been the exploration of the antimicrobial properties of this compound-hydrazones. Studies have systematically synthesized series of these derivatives and screened them against various bacterial and fungal strains, revealing promising leads for the development of new anti-infective agents. ptfarm.plnih.gov This line of inquiry has established this compound as a valuable scaffold for the generation of libraries of bioactive compounds.
Scope and Significance of Current Research Trends for this compound Derivatives
Current research on this compound derivatives continues to expand upon its established antimicrobial potential while also exploring other therapeutic areas. The versatility of the hydrazone linkage allows for the introduction of a wide array of chemical functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
A significant trend is the rational design of novel derivatives with enhanced and targeted biological activities. For example, researchers are investigating the impact of specific substituents on the antimicrobial spectrum and potency of these compounds. Studies have shown that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic ring of the hydrazone can significantly influence the antibacterial and antifungal activity. ptfarm.pl
Beyond antimicrobial research, the anticancer potential of this compound derivatives is an emerging and promising field. The biphenyl core is a known feature in some anticancer agents, and its combination with the hydrazone moiety offers a platform for the development of new cytotoxic compounds. Research in this area involves synthesizing novel derivatives and evaluating their efficacy against various cancer cell lines. nih.gov
Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, is becoming increasingly integrated into the research process. These computational tools aid in understanding the molecular basis of the observed biological activities and guide the design of new derivatives with improved properties. The ongoing exploration of this compound derivatives underscores their potential to yield novel therapeutic agents for a range of diseases.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18622-23-6 | scbt.com |
| Molecular Formula | C₁₃H₁₂N₂O | scbt.com |
| Molecular Weight | 212.25 g/mol | scbt.com |
| Synonyms | 4-Phenylbenzhydrazide, 4-Phenylbenzoylhydrazine | scbt.comtcichemicals.com |
Synthesis of this compound
The synthesis of this compound is typically carried out in a two-step process starting from biphenyl-4-carboxylic acid.
Esterification: Biphenyl-4-carboxylic acid is first converted to its corresponding methyl ester. This is commonly achieved by refluxing the acid in methanol (B129727) in the presence of a catalytic amount of sulfuric acid. ptfarm.pl
Hydrazinolysis: The resulting biphenyl-4-carboxylic acid methyl ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol (B145695), under reflux conditions to yield this compound. ptfarm.pl
A reported yield for the final product is approximately 86.79%. ptfarm.pl
Antimicrobial Activity of this compound-Hydrazone Derivatives
A study by Deep et al. (2010) investigated the antimicrobial activity of a series of seven this compound-hydrazone derivatives against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) was determined for each compound.
Table 1: Antibacterial Activity of this compound-Hydrazone Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| IVa (R=4-NO₂) | 12.5 | 12.5 | 25 | 25 |
| IVb (R=2-Cl) | 6.25 | 6.25 | 12.5 | 12.5 |
| IVc (R=3-Cl) | 6.25 | 12.5 | 12.5 | 25 |
| IVd (R=4-Cl) | 6.25 | 6.25 | 12.5 | 12.5 |
| IVe (R=3-Br) | 6.25 | 12.5 | 12.5 | 25 |
| IVf (R=4-OCH₃) | 25 | 25 | >25 | >25 |
| IVg (R=H) | 12.5 | 25 | 25 | >25 |
| Ciprofloxacin (B1669076) | 3.125 | 6.25 | 6.25 | 6.25 |
Data sourced from Deep et al., 2010 ptfarm.pl
Table 2: Antifungal Activity of this compound-Hydrazone Derivatives (MIC in µg/mL)
| Compound | C. albicans | A. niger |
| IVa (R=4-NO₂) | 6.25 | 6.25 |
| IVb (R=2-Cl) | 25 | 25 |
| IVc (R=3-Cl) | 12.5 | 25 |
| IVd (R=4-Cl) | 12.5 | 12.5 |
| IVe (R=3-Br) | 12.5 | 12.5 |
| IVf (R=4-OCH₃) | >25 | >25 |
| IVg (R=H) | 25 | >25 |
| Clotrimazole (B1669251) | 6.25 | 6.25 |
Data sourced from Deep et al., 2010 ptfarm.pl
The study found that the presence of electron-withdrawing groups, such as chloro, bromo, and nitro, on the aromatic ring of the hydrazone enhanced the antimicrobial activity. ptfarm.pl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUAQXSDDNDOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171871 | |
| Record name | (1,1'-Biphenyl)-4-carbohydrazide | |
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Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
18622-23-6 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, hydrazide | |
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| Record name | p-Phenylbenzhydrazide | |
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| Record name | 18622-23-6 | |
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| Record name | (1,1'-Biphenyl)-4-carbohydrazide | |
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| Record name | [1,1'-biphenyl]-4-carbohydrazide | |
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| Record name | P-PHENYLBENZHYDRAZIDE | |
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Synthetic Methodologies for 4 Biphenylcarboxylic Acid Hydrazide
Established Reaction Pathways for the Synthesis of 4-Biphenylcarboxylic Acid Hydrazide
The most common and widely documented method for preparing this compound involves a two-step process starting from biphenyl-4-carboxylic acid. This pathway is favored for its reliability and generally good yields.
Synthesis via Esterification of Biphenyl-4-carboxylic Acid and Subsequent Hydrazinolysis
The classical route to this compound begins with the Fischer esterification of biphenyl-4-carboxylic acid. ptfarm.plresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com In this step, the carboxylic acid is reacted with an alcohol, typically methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ptfarm.plresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com The use of an excess of the alcohol helps to drive the equilibrium towards the formation of the corresponding ester, methyl or ethyl biphenyl-4-carboxylate. masterorganicchemistry.commasterorganicchemistry.com The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. ptfarm.plresearchgate.net
The resulting ester is then subjected to hydrazinolysis. This involves reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol. ptfarm.plresearchgate.netresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the alkoxy group of the ester to form the stable this compound. quora.com The product, being a solid, often precipitates from the reaction mixture upon cooling and can be isolated by filtration. ptfarm.plresearchgate.netquora.com
Table 1: Reaction Parameters for the Synthesis of this compound via Esterification and Hydrazinolysis
| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield |
| Esterification | Biphenyl-4-carboxylic acid, Methanol | Sulfuric Acid | Methanol | 3-4 hours (reflux) | 84.43% |
| Hydrazinolysis | Biphenyl-4-carboxylic acid methyl ester, Hydrazine hydrate | - | Ethanol | 3 hours (reflux) | 86.79% |
Data sourced from Deep et al. (2010) ptfarm.plresearchgate.net
Alternative Preparative Methods and Comparative Analysis
While the two-step esterification-hydrazinolysis route is prevalent, direct conversion of carboxylic acids to hydrazides has been explored to improve efficiency. researchgate.net One such method involves the use of activating agents to form an "activated ester" or amide intermediate, which then reacts with hydrazine. researchgate.net This approach can sometimes offer milder reaction conditions and may be advantageous for substrates sensitive to the harsh conditions of Fischer esterification. However, the standard hydrazinolysis of esters remains a widely used and effective method. researchgate.net
Another approach involves the direct reaction of the carboxylic acid with hydrazine in the presence of a coupling agent. However, these methods are often less efficient than the ester route. researchgate.net The choice of synthetic route can depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction.
Advanced Synthetic Strategies and Process Optimization
Recent research has focused on improving the efficiency and environmental footprint of hydrazide synthesis. These efforts include the investigation of new catalytic systems, optimization of reaction parameters, and the development of greener synthetic methodologies.
Exploration of Solvent Effects and Reaction Parameter Optimization
The choice of solvent can significantly impact the hydrazinolysis reaction. Alcohols such as methanol and ethanol are commonly used as they are good solvents for both the ester and hydrazine hydrate. researchgate.net The solubility of the resulting hydrazide in the reaction solvent is also a crucial factor; often, the product is less soluble in the alcohol at lower temperatures, facilitating its isolation by precipitation. researchgate.netquora.com Optimization of the reaction temperature and time is also important to ensure complete reaction and minimize the formation of byproducts. Refluxing for a few hours is a common practice to drive the reaction to completion. ptfarm.plresearchgate.net
Development of Sustainable and Environmentally Benign Synthetic Routes
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Representative Hydrazide
| Parameter | Conventional Method (Process 1) | Green Method (Process 2) | Improvement |
| Number of steps | Two | One | 50% Reduction |
| Heating time | 6-9 hours | 60-200 seconds | 162-360 times less |
| Energy consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(environmental) factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom economy (%) | 62.3 | 79.1 | 16.8% Increase |
Data adapted from a comparative study on hydrazide synthesis. researchgate.net
Chemical Reactivity and Derivatization Strategies for 4 Biphenylcarboxylic Acid Hydrazide
Condensation Reactions Leading to Hydrazone Derivatives
The condensation of 4-biphenylcarboxylic acid hydrazide with carbonyl compounds is a fundamental derivatization strategy. This reaction results in the formation of hydrazones, a class of compounds containing the azomethine group (-C=N-NH-). These hydrazones often serve as stable final products or as crucial intermediates for further synthetic transformations.
The reaction between this compound and various aromatic or heteroaromatic aldehydes and ketones is a straightforward and efficient method for synthesizing hydrazide-hydrazone derivatives. ptfarm.pl This condensation reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the respective aldehyde or ketone in a suitable solvent, such as methanol (B129727) or ethanol (B145695). ptfarm.pl The addition of a catalytic amount of a weak acid, like glacial acetic acid, is often employed to facilitate the reaction. ptfarm.pl
The general scheme involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, eliminating a molecule of water to form the stable C=N double bond characteristic of hydrazones. libretexts.org The resulting solid product can then be isolated by filtration and purified through recrystallization. ptfarm.pl
A variety of substituted aromatic aldehydes have been successfully reacted with this compound to produce a library of corresponding hydrazones. ptfarm.plresearchgate.net The specific substituents on the aromatic aldehyde can influence the reaction conditions and the properties of the final product.
| Entry | Aldehyde Reactant | Resulting Hydrazone Product | Reference |
| 1 | 2-Nitrobenzaldehyde | N'-(2-Nitrobenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | researchgate.net |
| 2 | 2-Chlorobenzaldehyde | N'-(2-Chlorobenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | researchgate.net |
| 3 | 3-Chlorobenzaldehyde | N'-(3-Chlorobenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | researchgate.net |
| 4 | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | researchgate.net |
| 5 | 3-Methoxybenzaldehyde | N'-(3-Methoxybenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | researchgate.net |
| 6 | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | researchgate.net |
| 7 | 3-Bromobenzaldehyde | N'-(3-Bromobenzylidene)-[1,1'-biphenyl]-4-carbohydrazide | researchgate.net |
The formation of hydrazones from hydrazides and carbonyl compounds is a pH-dependent process. The general mechanism involves two key stages: the initial nucleophilic addition of the hydrazine (B178648) to the carbonyl group to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the hydrazone. libretexts.orgchemtube3d.com
Nucleophilic Addition: The reaction begins with the lone pair of electrons on the terminal nitrogen atom of this compound attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine is then protonated on the oxygen atom, typically by an acid catalyst, turning the hydroxyl group into a better leaving group (-OH₂⁺). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the hydrazone. chemtube3d.com
Kinetic studies on analogous reactions reveal that the rate of hydrazone formation is significantly influenced by the pH of the reaction medium. The reaction is generally slow at very high or very low pH values. At low pH, most of the hydrazine is protonated, reducing its nucleophilicity. At high pH, there are not enough protons to catalyze the dehydration of the carbinolamine intermediate. The reaction rate is often maximal in weakly acidic conditions (e.g., pH 5-6), where there is a sufficient concentration of both the free nucleophilic hydrazine and the acid catalyst for the dehydration step. researchgate.net
Furthermore, electronic effects play a role. Electron-withdrawing groups on the aromatic aldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. nih.gov
The condensation reaction of this compound with an aldehyde or ketone is highly regioselective. The hydrazide possesses two nitrogen atoms, but the terminal -NH₂ group is significantly more nucleophilic and sterically accessible than the amide nitrogen (-CONH-). The delocalization of the lone pair on the amide nitrogen into the adjacent carbonyl group reduces its nucleophilicity, ensuring that the reaction occurs exclusively at the terminal amino group.
Regarding stereoselectivity, the resulting C=N double bond in the hydrazone product can exist as geometric isomers (E/Z stereoisomers). In many cases, the reaction may produce a mixture of these isomers. chemtube3d.com The specific ratio of E to Z isomers can depend on the reaction conditions, the solvent, and the steric and electronic properties of the substituents on both the aldehyde/ketone and the hydrazide. The E isomer is often the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance.
Cyclocondensation Reactions for Heterocyclic Scaffolds
The hydrazone derivatives of 4-biphenylcarboxylic acid are valuable intermediates for the synthesis of various heterocyclic systems. The hydrazone linker provides the necessary atoms and reactivity to undergo cyclocondensation reactions with appropriate reagents, leading to stable five- or six-membered rings.
4-Thiazolidinones are a class of heterocyclic compounds synthesized from the hydrazone derivatives of 4-biphenylcarboxylic acid. This synthesis is a two-step process:
Hydrazone Formation: As described in section 3.1.1, this compound is first condensed with an appropriate aromatic aldehyde to form the corresponding N'-arylmethylene-[1,1'-biphenyl]-4-carbohydrazide.
Cyclocondensation: The resulting hydrazone is then subjected to a cyclocondensation reaction with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid). This reaction involves the addition of the thiol group across the C=N bond of the hydrazone, followed by an intramolecular cyclization with the elimination of a water molecule to form the 4-thiazolidinone (B1220212) ring. researchgate.netresearchgate.net
The final product is a complex molecule featuring a biphenyl (B1667301) group attached via an amide linkage to a 4-thiazolidinone ring, which is further substituted at the 2- and 5-positions depending on the initial aldehyde and the specific reaction conditions used. researchgate.net
1,3,4-Oxadiazoles are another important class of five-membered heterocyclic compounds that can be synthesized from this compound. A common and direct synthetic route involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. nih.gov
The process typically proceeds as follows:
this compound is acylated with a second carboxylic acid or, more commonly, an acid chloride or anhydride. This forms an N-acyl-N'-(biphenyl-4-carbonyl)hydrazine derivative.
This diacylhydrazine intermediate is then cyclized using a dehydrating agent. nih.gov Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose. nih.govnih.gov Other agents like thionyl chloride or polyphosphoric acid can also be employed. nih.gov
The reaction results in the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 4-biphenyl group and the other substituent is derived from the second carboxylic acid used in the acylation step. nih.gov This method provides a versatile pathway to a wide range of biphenyl-substituted oxadiazole derivatives.
Derivatization to Imidazolinones
The chemical scaffold of this compound serves as a versatile starting point for the synthesis of various heterocyclic compounds, including the medicinally relevant imidazolinones. The synthesis of imidazolinone derivatives from hydrazides can be achieved through multi-component reactions (MCRs). These reactions are highly valued in medicinal chemistry for their efficiency in generating diverse molecular libraries from simple starting materials in a single step. rug.nl
One common strategy involves the Ugi four-component reaction (Ugi-4CR). In a typical Ugi reaction, a carboxylic acid, an amine, an isocyanide, and a keto-carboxylic acid can react to form complex structures like 1,4,6-trisubstituted piperazinone derivatives. nih.gov While direct synthesis from this compound wasn't explicitly detailed in the provided results, the general principle of MCRs suggests its potential as the carboxylic acid component, or a derivative thereof, in the synthesis of imidazolinone-like structures. The flexibility of MCRs allows for the introduction of various substituents, leading to a library of diverse compounds. rug.nl
Exploration of Other Fused Heterocyclic Systems
The reactivity of the hydrazide moiety in this compound extends to the synthesis of a wide array of other fused heterocyclic systems. The hydrazide functional group is a key building block for constructing nitrogen-containing heterocycles.
One-pot multicomponent reactions are a powerful tool for this purpose. For instance, the reaction of a hydrazide with other components like aldehydes and isocyanides can lead to the formation of tetrazole-containing tetrahydroisoquinolines through a Ugi-azide and subsequent Heck cyclization. beilstein-journals.org Similarly, the reaction of hydrazides with dicarbonyl compounds or their equivalents is a common strategy for synthesizing pyridazine (B1198779) and pyridine (B92270) derivatives. For example, the condensation of a hydrazide with a 1,3-dicarbonyl compound can yield pyrazoles. researchgate.net
Furthermore, intramolecular cyclization reactions of derivatized hydrazides are also employed. For example, the hydrazinyl moiety can undergo intramolecular cyclization to form tetrazolo[1,5-a]pyridines. researchgate.net The versatility of the hydrazide group allows for its participation in various cyclization strategies, leading to the synthesis of diverse fused heterocyclic systems with potential applications in medicinal chemistry and material science. ekb.egnih.gov The synthesis of such systems often involves sequential reactions where the initial hydrazide is first modified and then cyclized to afford the final fused heterocyclic product. researchgate.net
Functionalization and Modification of the Biphenyl Moiety within the Hydrazide Scaffold
The biphenyl core of this compound offers numerous possibilities for further functionalization, allowing for the fine-tuning of the molecule's properties.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly well-suited for modifying the biphenyl framework. researchgate.netlibretexts.orgnobelprize.orgsigmaaldrich.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a highly effective method for forming carbon-carbon bonds. researchgate.netasianpubs.orgresearchgate.netgre.ac.ukmdpi.com
In the context of this compound, if a halogen substituent is present on one of the phenyl rings, it can serve as a handle for a Suzuki-Miyaura coupling reaction. This allows for the introduction of a wide variety of aryl or vinyl groups, leading to the synthesis of more complex biaryl or styrenyl derivatives. researchgate.netasianpubs.orgresearchgate.netmdpi.com The reaction conditions are generally mild and tolerant of various functional groups, making this a powerful strategy for derivatization. researchgate.netnobelprize.orgsigmaaldrich.com The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity. researchgate.netacs.org
Electrophilic Aromatic Substitution Reactions
The biphenyl system is susceptible to electrophilic aromatic substitution (SEAr) reactions, providing another avenue for its functionalization. youtube.comwikipedia.org In an SEAr reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution on the biphenyl ring is influenced by the directing effects of the existing substituents. pearson.com The phenyl group itself is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the other phenyl ring. youtube.compearson.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com For example, nitration of the biphenyl moiety can be achieved using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com The resulting nitro-substituted biphenyl hydrazide could then be further modified, for instance, by reduction of the nitro group to an amine. The reactivity of the biphenyl system towards electrophilic attack is generally higher than that of benzene (B151609) due to the electron-donating nature of the phenyl substituent. quora.com
Ortho-Lithiation and Subsequent Functionalization
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.netscilit.com This method involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. nih.govrsc.org
While the carboxylic acid hydrazide group itself can potentially direct lithiation, protecting it may be necessary. The directing group's ability to coordinate with the lithium base is key to the reaction's success. researchgate.net Once the ortho-lithiated species is formed, it can react with electrophiles such as aldehydes, ketones, alkyl halides, or silyl (B83357) chlorides to introduce new substituents at the ortho position of the biphenyl ring. nih.govrsc.org This strategy offers a high degree of control over the position of functionalization, which is often difficult to achieve through other methods like electrophilic aromatic substitution. researchgate.net However, careful control of reaction conditions, particularly temperature, is crucial to avoid side reactions. nih.gov
Coordination Chemistry of this compound and Its Complexes
The hydrazide moiety of this compound contains donor atoms (nitrogen and oxygen) that can coordinate with metal ions to form metal complexes. mtct.ac.innih.gov The study of such complexes is an active area of research due to their potential applications in catalysis, materials science, and as therapeutic agents. nih.govresearchgate.net
The hydrazide ligand can coordinate to a metal center in a variety of ways. It can act as a neutral ligand, coordinating through the carbonyl oxygen and the terminal nitrogen of the hydrazino group. Alternatively, it can be deprotonated to form a hydrazidate anion, which can then coordinate to the metal ion. mtct.ac.in The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands. mtct.ac.innih.gov
The resulting metal complexes can exhibit a range of geometries, including octahedral, square planar, or tetrahedral, depending on the coordination number and the electronic configuration of the metal ion. nih.govresearchgate.net The biphenyl group can also influence the properties of the resulting complexes, for example, through steric effects or by participating in intermolecular interactions in the solid state. The synthesis and characterization of these complexes often involve techniques such as elemental analysis, infrared and UV-Vis spectroscopy, and X-ray crystallography to determine their structure and bonding. mtct.ac.innih.govresearchgate.net
Multiple targeted searches were conducted to locate literature detailing the formation of complexes between this compound and these specific metal ions. The searches included queries for synthesis protocols, spectroscopic and crystallographic characterization data, investigation of ligand binding modes and coordination geometries, and the influence of such metal complexation on the reactivity profiles of the resulting compounds.
The search results did yield general information on the coordination chemistry of other hydrazide and hydrazone ligands with various transition metals, as well as chemical and supplier information for 4-Biphenylcarboxylic acid and its hydrazide derivative. However, no dedicated research articles, structural data, or reactivity studies for the specific complexes of this compound with Cu(II), Co(II), and Ni(II) could be retrieved from the available scientific literature.
Consequently, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational research data appears to be unavailable in the public domain.
Spectroscopic and Advanced Structural Elucidation of 4 Biphenylcarboxylic Acid Hydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-biphenylcarboxylic acid hydrazide. Through one- and two-dimensional experiments, the precise location and environment of each proton and carbon atom can be established.
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the amine (NH and NH₂), and the two separate aromatic ring systems.
The protons of the hydrazide moiety (-CONHNH₂) give rise to characteristic signals. The amide NH proton typically appears as a broad singlet in the downfield region of the spectrum, often around 8.05 ppm when measured in DMSO-d₆. The terminal NH₂ protons also present as a broad singlet, but at a more upfield position.
The nine aromatic protons produce a complex but interpretable pattern in the range of approximately 7.30-8.32 ppm. researchgate.net The protons on the phenyl ring attached to the carbonyl group are chemically distinct from the protons of the terminal phenyl ring.
Ring A (attached to C=O): This para-substituted ring shows a typical AA'BB' system, which often resolves into two distinct doublets. The protons ortho to the carbonyl group are deshielded and appear further downfield compared to the protons meta to the carbonyl group.
Ring B (terminal): The five protons of the unsubstituted terminal phenyl ring produce a more complex multiplet.
In studies of closely related biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives, the nine aromatic protons were observed as a multiplet between 7.29 and 8.09 ppm, with the single amide proton appearing as a singlet at 8.05 ppm. researchgate.net
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (9H) | ~ 7.30 - 8.10 | Multiplet (m) |
| Amide Proton (NH) | ~ 8.05 | Singlet (s) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from analysis of closely related structures and general principles. researchgate.netnih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 9 distinct signals are expected in the aromatic region, along with one signal for the carbonyl carbon. Due to the biphenyl (B1667301) structure, four of the aromatic signals correspond to quaternary (non-protonated) carbons, while the remaining five correspond to protonated carbons.
Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is the most deshielded, appearing significantly downfield, typically in the range of 163-166 ppm.
Aromatic Carbons: The aromatic carbons resonate in the region of approximately 125-143 ppm. The signals can be assigned based on their substitution pattern and expected electronic environment. The carbon atom to which the second phenyl ring is attached (C4) and the carbon atom bonded to the carbonyl group (C1) are quaternary and can be identified through DEPT experiments or their characteristically lower intensity. In a study of a coumarin (B35378) derivative of 4-phenylbenzohydrazide, the biphenyl carbons were observed at δ values including 142.8, 139.4, 132.5, 129.3, 128.1, and 127.7 ppm. nih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 163 - 166 |
| Aromatic Quaternary Carbons | 130 - 145 |
Note: Data is inferred from analysis of closely related derivatives and general principles. nih.gov
While 1D NMR provides chemical shift data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show strong correlations between adjacent protons on the aromatic rings, confirming the connectivity within each ring system. For example, it would clearly delineate the AA'BB' system of the para-substituted ring and the coupling network of the terminal phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It is a powerful tool for definitively assigning the signals of the protonated aromatic carbons in the ¹³C NMR spectrum by correlating them to their known proton signals from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting different fragments of the molecule. Key correlations would include:
The protons on Ring A to the carbonyl carbon (a three-bond correlation), linking the phenyl ring to the hydrazide group.
Protons on both Ring A and Ring B to the quaternary carbon at the biphenyl linkage, confirming the connection between the two aromatic rings.
Together, these 2D techniques provide unambiguous proof of the molecular structure by piecing together the spin systems identified in the 1D spectra.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is used to identify the specific functional groups within a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups: the amide, the amine, and the biphenyl structure. In studies of hydrazide derivatives, characteristic bands for the C=O (amide) group appear between 1668 and 1690 cm⁻¹, while N-H and NH₂ bands are observed in the 3217-3284 cm⁻¹ region. researchgate.net For derivatives of biphenyl-4-carboxylic acid hydrazide, specific bands have been noted for NH-NH stretching (3262-3369 cm⁻¹) and the C=O group (1651 cm⁻¹). researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretching | Hydrazide (-NHNH₂) |
| ~3030 | C-H Stretching | Aromatic |
| 1650 - 1670 | C=O Stretching (Amide I) | Hydrazide (-CONH-) |
| 1600 - 1620 | N-H Bending (Amide II) | Hydrazide (-CONH-) |
| 1470 - 1610 | C=C Stretching | Aromatic Rings |
Note: Data is compiled from general values for hydrazides and specific values from closely related derivatives. researchgate.netresearchgate.netresearchgate.net
Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar, symmetric vibrations. scbt.com While specific Raman data for this compound is not widely published, its application can be inferred from studies on related molecules like its parent compound, 4-biphenylcarboxylic acid. nih.gov
The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the biphenyl backbone. Key features would include:
Ring Breathing Modes: Strong, sharp peaks corresponding to the symmetric expansion and contraction of the aromatic rings.
C=C Stretching: Intense bands associated with the aromatic C=C stretching vibrations.
Inter-ring C-C Stretch: A characteristic band for the stretching vibration between the two phenyl rings.
Raman spectroscopy is also a powerful tool for studying molecules adsorbed on surfaces, a technique known as Surface-Enhanced Raman Scattering (SERS). This could be applied to understand the orientation and interaction of this compound and its derivatives with metallic nanoparticles or surfaces, providing insights into their interfacial behavior.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. In electron impact (EI) mass spectrometry, the compound is ionized to produce a molecular ion (M+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the parent molecule. For this compound, with a chemical formula of C₁₃H₁₂N₂O, the expected molecular weight is approximately 212.25 g/mol . scbt.comsigmaaldrich.com The molecular ion peak would therefore be observed at m/z 212.
The molecular ions generated in the mass spectrometer are energetically unstable and undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of this fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation is dictated by the stability of the resulting ions and neutral losses, particularly around the amide-like hydrazide functional group and the stable aromatic biphenyl system. libretexts.org
Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for amides and related structures. libretexts.org This can result in the loss of the hydrazinyl radical (•NHNH₂) to form the stable biphenylcarbonyl cation at m/z 181.
Loss of Neutral Molecules: The molecule can lose small, stable neutral molecules. For instance, initial loss of ammonia (B1221849) (NH₃) could lead to a fragment at m/z 195, or loss of diazene (B1210634) (N₂H₂) could result in a fragment at m/z 182.
Biphenyl Moiety Fragmentation: The biphenyl group itself is very stable. A major fragment observed would correspond to the biphenyl cation [C₁₂H₉]⁺ at m/z 153, formed by the cleavage of the bond between the carbonyl carbon and the aromatic ring. Further fragmentation can lead to a phenyl cation [C₆H₅]⁺ at m/z 77.
The relative abundance of these fragments helps in confirming the identity and structure of the compound. The most stable fragments, such as the biphenylcarbonyl and biphenyl cations, are often among the most abundant peaks in the spectrum.
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Significance |
|---|---|---|---|
| 212 | Molecular Ion [M]⁺ | [C₁₃H₁₂N₂O]⁺ | Confirms the molecular weight of the parent compound. |
| 181 | [M - NHNH₂]⁺ | [C₁₃H₉O]⁺ | Represents the stable biphenylcarbonyl cation resulting from alpha-cleavage. |
| 153 | [M - CONHNH₂]⁺ | [C₁₂H₉]⁺ | Indicates the presence of the biphenyl moiety. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Represents the phenyl group, a common fragment in aromatic compounds. |
Elemental Microanalysis for Compositional Verification (e.g., CHN Analysis)
Elemental microanalysis, commonly known as CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. unipd.it This method provides an empirical formula for the compound, which can be compared against the theoretical composition to verify its purity and identity. For this compound (C₁₃H₁₂N₂O), this analysis is crucial for confirming that the synthesized product possesses the correct elemental composition. nih.gov
The technique involves the high-temperature combustion of a small, precisely weighed sample in the presence of excess oxygen. unipd.it This process converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated and quantified using detectors, such as a thermal conductivity detector. unipd.it
The experimentally determined percentages of C, H, and N are then compared with the calculated theoretical values based on the molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental integrity.
| Element | Theoretical Mass % (Calculated for C₁₃H₁₂N₂O) | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 73.56% | Data not available in sources |
| Hydrogen (H) | 5.70% | Data not available in sources |
| Nitrogen (N) | 13.20% | Data not available in sources |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. aps.org This powerful technique provides unambiguous information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice. nih.gov Although specific crystal structure data for this compound is not available in the provided search results, the methodology is standard for related small organic molecules. scispace.combeilstein-journals.org
By analyzing the diffraction pattern of a single crystal, the exact coordinates of each atom in the asymmetric unit can be determined. For this compound, this would reveal:
Conformation of the Biphenyl Group: The dihedral angle between the two phenyl rings is a key conformational feature. The rings are generally not coplanar due to steric hindrance between ortho-hydrogens, and X-ray diffraction would quantify this twist angle precisely.
Planarity of the Hydrazide Group: The geometry and planarity of the -CONHNH₂ group would be established, including the bond lengths of C=O, C-N, and N-N bonds.
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal, a field known as crystal engineering. nih.gov This packing is governed by non-covalent intermolecular interactions, which dictate the material's physical properties. rsc.orgmdpi.com For this compound, the primary interactions expected are:
Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). Strong N-H···O hydrogen bonds are expected to be a dominant feature, linking molecules into chains, dimers, or more complex three-dimensional networks. mdpi.comresearchgate.net
π-π Stacking: The electron-rich biphenyl rings are prone to π-π stacking interactions, where parallel aromatic rings align to stabilize the crystal packing. nih.gov
Hirshfeld surface analysis is a modern computational tool often used in conjunction with X-ray data to visualize and quantify these varied intermolecular contacts within a crystal structure. nih.gov
| Interaction Type | Participating Functional Groups | Expected Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Primary driving force for supramolecular assembly, forming robust synthons. nih.gov |
| π-π Stacking | Biphenyl aromatic rings | Stabilizes the crystal lattice through parallel alignment of aromatic systems. |
| van der Waals Forces | All atoms in the molecule | Contribute to the overall cohesive energy and close-packing of molecules. |
Computational Chemistry and Theoretical Investigations on 4 Biphenylcarboxylic Acid Hydrazide Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems. nih.gov It is particularly effective for analyzing the properties of drug-like molecules, providing reliable information on geometry, electronic distribution, and reactivity. nih.gov Hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance of computational cost and accuracy for organic molecules. nih.govresearchgate.net
Optimization of Molecular Geometries and Conformational Analysis
In a study on a related biphenyl (B1667301) derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+G(d,p) level were used to optimize the molecular structure. The calculated bond lengths, angles, and torsion angles were then compared with experimental values obtained from X-ray diffraction, showing good agreement. nih.gov This process of comparing theoretical data with experimental results helps validate the computational model. researchgate.net Conformational analysis via DFT can also reveal the existence of stable conformers and the energy barriers between them, which is crucial for understanding the dynamic behavior of molecules in different environments. researchgate.net
Table 1: Example of Geometric Parameters from DFT Calculations for a Biphenyl Derivative Note: This table presents hypothetical data for 4-biphenylcarboxylic acid hydrazide based on typical findings for similar structures.
| Parameter | Calculated Value (DFT/B3LYP/6-311G) | Description |
|---|---|---|
| C-C (inter-ring) Bond Length | ~1.49 Å | The single bond connecting the two phenyl rings. |
| C=O Bond Length | ~1.23 Å | The double bond of the carbonyl group in the hydrazide moiety. |
| N-N Bond Length | ~1.42 Å | The single bond within the hydrazide group. |
| Phenyl-Phenyl Dihedral Angle | ~35-45° | The twist angle between the two phenyl rings in the gas phase. |
Evaluation of Frontier Molecular Orbitals (HOMO-LUMO Gaps, Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov DFT calculations are frequently used to determine these energy values. For instance, studies on various hydrazide derivatives have shown that their reactivity can be directly correlated with the calculated HOMO-LUMO gap. researchgate.net In a study of a biphenyl derivative, the HOMO-LUMO energy gap was calculated to be 4.3337 eV, indicating a high degree of stability. nih.gov The electronic structure and the HOMO-LUMO energy gap in biphenyl complexes can be effectively tuned by adding electron-donating or electron-withdrawing groups. rsc.org
Table 2: Calculated Frontier Orbital Energies and Related Parameters Note: The values are illustrative for a hydrazide system, based on published data for related compounds.
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Electron-donating capacity |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Electron-accepting capacity |
| HOMO-LUMO Energy Gap | ΔE | 4.4 | Chemical reactivity and stability |
| Ionization Potential | IP ≈ -EHOMO | 6.2 | Energy required to remove an electron |
| Electron Affinity | EA ≈ -ELUMO | 1.8 | Energy released when an electron is added |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
DFT calculations can accurately predict various spectroscopic properties, including vibrational (infrared) spectra. nih.gov Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These predicted spectra can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the structure of the synthesized compound. researchgate.net
Typically, a good correlation is observed between the calculated and experimental vibrational frequencies, although the calculated values are often systematically higher due to the calculations being performed on a single molecule in the gas phase at 0 K and the neglect of anharmonicity. These discrepancies can be corrected using scaling factors. Such comparative studies allow for the precise assignment of vibrational modes to specific functional groups within the molecule, such as the C=O and N-H stretches of the hydrazide group and the characteristic vibrations of the biphenyl core. nih.gov
Molecular Docking Simulations for Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
Prediction of Ligand-Receptor Binding Modes and Affinities (e.g., Enzyme Inhibition, Protein Interactions)
Molecular docking simulations can predict how a ligand like this compound fits into the binding site of a protein target. The simulation identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For example, docking studies on hydrazone derivatives have identified crucial hydrogen bonds between the hydrazide moiety and amino acid residues like Aspartate (Asp) and Glutamate (Glu) in enzyme active sites. nih.gov
The simulation also calculates a "docking score" or binding affinity (often expressed in kcal/mol), which estimates the strength of the interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. nih.gov This information is critical for understanding enzyme inhibition, as it can reveal whether a compound is likely to be a competitive or non-competitive inhibitor. nih.govmdpi.com For instance, a study on a series of 4,4'-biphenylsulfonamides characterized them as selective inhibitors of matrix metalloproteases (MMPs), with docking suggesting that they bind to a catalytic subsite known as the S1'-pocket. nih.gov
Identification of Potential Biological Targets (e.g., VEGFR-2)
Beyond analyzing interactions with a known receptor, molecular docking is a powerful tool for virtual screening to identify novel biological targets for a given compound. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a well-established target in anti-cancer therapy due to its central role in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov
Computational studies have successfully identified numerous small molecules as potential VEGFR-2 inhibitors. nih.govnih.gov Docking simulations of potential inhibitors into the ATP-binding site of VEGFR-2 reveal interactions with key amino acid residues. For many known VEGFR-2 inhibitors, interactions within the hinge region (e.g., Cys919) and with residues like Glu885 and Asp1046 are crucial for potent inhibition. nih.gov By docking this compound or its derivatives into the VEGFR-2 active site, researchers can assess its potential as an anti-angiogenic agent. The presence of favorable interactions and a strong binding affinity would mark it as a promising candidate for further experimental validation. nih.gov
Table 3: Key Amino Acid Residues in VEGFR-2 Active Site for Inhibitor Binding
| Amino Acid Residue | Typical Interaction Type | Importance in Binding |
|---|---|---|
| Cys919 | Hydrogen Bond | Key interaction in the hinge region for anchoring the inhibitor. |
| Asp1046 | Hydrogen Bond | Interaction with the DFG motif, crucial for stabilizing the "DFG-out" inactive conformation. |
| Glu885 | Hydrogen Bond | Forms a salt bridge or hydrogen bond, contributing to binding affinity. |
| Leu840, Val848, Ala866, Val916, Leu1035 | Hydrophobic Interaction | Forms a hydrophobic pocket that accommodates the inhibitor's aromatic rings. |
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, researchers can identify and analyze the nature and extent of interactions like hydrogen bonds, van der Waals forces, and π-π stacking. This analysis provides a detailed fingerprint of the crystal packing environment.
In a study of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, a compound structurally related to this compound, Hirshfeld surface analysis was employed to dissect the contributions of different intermolecular contacts. nih.gov The analysis revealed that H···H (39.7%), C···H/H···C (39.0%), and O···H/H···O (18.0%) interactions were the primary contributors to the crystal packing. iucr.org The d_norm surface highlighted the significance of O-H···O hydrogen bonds in forming inversion dimers within the crystal structure. iucr.org
Similarly, an analysis of 4,4'-dimethoxybiphenyl-3,3',5,5'-tetracarboxylic acid dihydrate demonstrated the utility of Hirshfeld surfaces in understanding complex supramolecular assemblies. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provided a quantitative breakdown of the intermolecular contacts, which is crucial for understanding the forces that govern the crystal's architecture. nih.gov
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Biphenyl Derivative nih.goviucr.org
| Interaction Type | Contribution (%) |
| H···H | 39.7 |
| C···H/H···C | 39.0 |
| O···H/H···O | 18.0 |
This quantitative data is instrumental in crystal engineering, allowing for the rational design of new crystalline forms of this compound derivatives with desired physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. drugdesign.orgnih.gov These models are essential for predicting the efficacy of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. researchgate.net
The development of a robust QSAR model involves several key steps: the selection of a training set of molecules with known activities, the calculation of molecular descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. drugdesign.orgnih.gov
For instance, a QSAR study on a series of biphenyl carboxamide analogs with analgesic activity resulted in a statistically significant model. medcraveonline.com The model, developed using multiple linear regression, demonstrated a good correlation between the selected molecular descriptors and the observed biological activity, with a predicted R² value of 0.7217 for the test set. medcraveonline.com
In another example, a 3D-QSAR study on biphenyl carboxylic acid derivatives as MMP-3 inhibitors yielded a model with a leave-one-out cross-validation (Q²_CV) of 0.841 and a non-cross-validated correlation coefficient (R²) of 0.873. researchgate.net Such high statistical values indicate a model with strong predictive capability for the biological activity of this class of compounds.
Table 2: Statistical Parameters of a 3D-QSAR Model for Biphenyl Carboxylic Acid Derivatives researchgate.net
| Parameter | Value |
| R² | 0.873 |
| Q²_CV | 0.841 |
These examples underscore the potential for developing predictive QSAR models for this compound derivatives to forecast their biological efficacy for various therapeutic targets.
In silico screening, or virtual screening, utilizes computational methods to search large databases or virtual libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.com This approach significantly accelerates the initial stages of drug discovery by narrowing down the number of candidates for experimental testing. biorxiv.org
The design of a virtual library often begins with a core scaffold, such as this compound. By systematically adding a variety of substituents and functional groups to this core, a vast and diverse library of virtual compounds can be generated. nih.govescholarship.org These libraries can contain millions or even billions of molecules. nih.gov
These virtual libraries can then be screened against a specific biological target using techniques like molecular docking. The results of the virtual screen, often in the form of predicted binding affinities or docking scores, are used to rank the compounds. The top-ranking molecules are then prioritized for synthesis and subsequent biological evaluation. This process of virtual library design and screening allows for the rapid exploration of a vast chemical space, increasing the probability of discovering novel and potent bioactive molecules derived from the this compound scaffold.
Biological and Pharmacological Activities of 4 Biphenylcarboxylic Acid Hydrazide Derivatives
Antimicrobial Activity Profile
Hydrazide-hydrazone derivatives of 4-biphenylcarboxylic acid have shown considerable promise as antimicrobial agents. nih.govresearchgate.net Their structural framework provides a versatile scaffold for the development of new therapeutic agents to combat multidrug-resistant microbial infections. ptfarm.pl
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Numerous studies have demonstrated the in-vitro antibacterial activity of 4-biphenylcarboxylic acid hydrazide derivatives against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Commonly tested strains include the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, and the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net
Research has shown that certain synthesized hydrazone derivatives of biphenyl-4-carboxylic acid exhibit promising results against these bacterial strains. nih.govresearchgate.net For instance, a series of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides, derived from the corresponding hydrazones, were evaluated for their antibacterial activity. researchgate.net The results indicated that these compounds displayed notable efficacy against the tested Gram-negative and Gram-positive bacteria. researchgate.net
Similarly, another study focused on biphenyl-4-carboxylic acid hydrazide-hydrazones reported good antimicrobial activity against the same representative bacterial strains. ptfarm.pl The introduction of different substituents on the aromatic ring of the hydrazone moiety has been shown to significantly influence the antibacterial potency. ptfarm.pl
| Bacterial Strain | Type | Observed Activity |
|---|---|---|
| Escherichia coli | Gram-Negative | Susceptible |
| Pseudomonas aeruginosa | Gram-Negative | Susceptible |
| Bacillus subtilis | Gram-Positive | Susceptible |
| Staphylococcus aureus | Gram-Positive | Susceptible |
Antifungal Efficacy against Opportunistic and Pathogenic Fungi
In addition to their antibacterial properties, derivatives of this compound have also been investigated for their effectiveness against pathogenic fungi. nih.govresearchgate.net The most commonly studied fungal strains in this context are Candida albicans and Aspergillus niger. nih.govresearchgate.netresearchgate.net
Several synthesized series of these compounds have demonstrated significant in-vitro antifungal activity. nih.govresearchgate.net For example, biphenyl-4-carboxylic acid hydrazide-hydrazones were evaluated and showed promising results against both C. albicans and A. niger. nih.govresearchgate.net Another study involving biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides also reported promising antifungal activity against these two fungal strains. researchgate.net The findings suggest that these derivatives could be valuable leads for the development of new antifungal agents. nih.govresearchgate.net
| Fungal Strain | Type | Observed Activity |
|---|---|---|
| Candida albicans | Yeast | Susceptible |
| Aspergillus niger | Mold | Susceptible |
Determination of Minimum Inhibitory Concentrations (MICs) and Bactericidal/Fungicidal Effects
The antimicrobial efficacy of this compound derivatives is quantified by determining their Minimum Inhibitory Concentrations (MICs). researchgate.net The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov
For a series of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides, the MIC values against various bacteria and fungi have been reported. researchgate.net For instance, against E. coli, the MICs ranged from 0.31 to 2.50 µg/ml, and for P. aeruginosa, the range was similar. researchgate.net Against the fungal strains C. albicans and A. niger, the MICs were found to be in the range of 0.31 to 1.25 µg/ml and 0.10 to 0.30 µg/ml, respectively. researchgate.net
The twofold dilution technique is a common method used to determine the MIC values for these compounds. researchgate.net These studies often use standard drugs like ciprofloxacin (B1669076) for antibacterial testing and fluconazole (B54011) or clotrimazole (B1669251) for antifungal testing as positive controls to compare the efficacy of the synthesized derivatives. researchgate.netuobaghdad.edu.iq The results often indicate that some of the novel compounds exhibit comparable or even superior activity to these standard drugs. mdpi.com
Investigation of Mechanisms of Antimicrobial Action and Resistance Reversal
While the precise mechanisms of antimicrobial action for this compound derivatives are still under investigation, the hydrazone moiety is known to play a crucial role in their biological activity. Hydrazones can act by inhibiting various enzymes or by interfering with the synthesis of cellular components essential for microbial survival.
One potential mechanism involves the chelation of metal ions that are vital for enzymatic functions within the microbial cell. Another proposed mechanism is the disruption of the bacterial cell wall or membrane integrity, leading to cell lysis. For some hydrazone derivatives, it has been suggested that their activity may be due to the inhibition of microbial growth by interfering with the synthesis of nucleic acids or proteins.
Furthermore, some studies have explored the potential of these compounds to reverse antimicrobial resistance. This could be achieved by inhibiting enzymes responsible for drug inactivation or by acting as efflux pump inhibitors, thereby restoring the efficacy of existing antibiotics. However, more detailed research is needed to fully elucidate the specific molecular targets and mechanisms of action of these compounds.
Structure-Activity Relationship (SAR) Studies for Optimized Antimicrobial Potency
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing new molecules with enhanced biological activity. gardp.org For this compound derivatives, SAR studies have revealed key structural features that influence their antimicrobial potency. ptfarm.pl
One of the most significant findings is the impact of substituents on the aromatic ring of the hydrazone moiety. ptfarm.pl It has been consistently observed that the presence of electron-withdrawing groups, such as nitro (-NO2), chloro (-Cl), and bromo (-Br), on the aromatic ring enhances the antimicrobial activity of the compounds. ptfarm.pl
Interestingly, the structural requirements for antibacterial and antifungal activity appear to be different. ptfarm.pl For example, a derivative with a halogen moiety might exhibit strong antibacterial activity but weaker antifungal activity, whereas a derivative with a nitro group might show the opposite trend, with enhanced antifungal but reduced antibacterial efficacy. ptfarm.pl This highlights the possibility of fine-tuning the molecular structure to achieve selective antimicrobial action.
These SAR insights are crucial for the rational design and synthesis of new, more potent, and selective antimicrobial agents based on the this compound scaffold. gardp.org
Anti-inflammatory Activity Assessments
In addition to their antimicrobial properties, derivatives of this compound have also been investigated for their anti-inflammatory potential. nih.govresearchgate.net Hydrazide-hydrazone compounds, in general, are known to possess a wide range of pharmacological activities, including anti-inflammatory effects. researchgate.netptfarm.pl
One study focused on the synthesis of novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides, which were derived from the corresponding hydrazones. nih.govresearchgate.net These compounds were screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating acute inflammation. nih.govresearchgate.net The results indicated that the tested compounds exhibited significant anti-inflammatory activities. nih.govresearchgate.net
The mechanism of anti-inflammatory action for these derivatives may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. For instance, some anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. While the specific targets for these biphenylcarboxylic acid hydrazide derivatives are yet to be fully elucidated, their demonstrated efficacy suggests they are promising candidates for further development as anti-inflammatory agents.
In vitro and In vivo Models for Anti-inflammatory Efficacy
The anti-inflammatory potential of this compound derivatives has been substantiated through various established experimental models. A primary in vivo model used to assess this efficacy is the carrageenan-induced paw edema test in rats. nih.gov This widely accepted model induces a localized, acute inflammatory response, allowing for the quantitative evaluation of a compound's ability to reduce swelling over time.
For instance, novel 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides derived from biphenyl-4-carboxylic acid hydrazide were screened for their anti-inflammatory activity using the carrageenan test. nih.gov The results demonstrated that these compounds exhibited significant anti-inflammatory activities when administered to the animal models. nih.gov Similarly, other studies have employed this model to test different series of hydrazide derivatives, confirming their ability to inhibit edema formation, with some compounds showing efficacy comparable to standard anti-inflammatory drugs. nih.gov
In vitro assays are also crucial for screening and understanding the mechanisms of these derivatives. A common in vitro method involves measuring the inhibition of prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. ebi.ac.uk This assay directly assesses the compound's ability to interfere with a key mediator of inflammation.
Table 1: In vivo Anti-inflammatory Activity of this compound Derivatives
| Derivative Type | Animal Model | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Thiazolidinone amides | Rats | Carrageenan-induced paw edema | Exhibited significant anti-inflammatory activities. | nih.gov |
| Acyl hydrazides | Albino mice | Carrageenan-induced paw edema | Showed notable percentage inhibition of edema over several hours. | nih.gov |
Elucidation of Molecular Pathways and Targets in Inflammation Modulation
Research into the molecular mechanisms underlying the anti-inflammatory effects of this compound derivatives has identified several key pathways and targets. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com Some derivatives have shown inhibitory activity against both COX-1 and COX-2 isoforms. nih.gov
Further studies have focused on the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme downstream of COX that is specifically involved in producing PGE2 during inflammation. ebi.ac.uk Phenylsulfonyl hydrazide derivatives, for example, were found to reduce LPS-induced PGE2 levels in macrophage cells by inhibiting the mPGES-1 enzyme, without significantly affecting COX-1 or COX-2 activities. ebi.ac.uk
Additionally, the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are crucial targets. mdpi.com These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. mdpi.commdpi.com Triazole derivatives, structurally related to compounds synthesized from hydrazides, have demonstrated anti-inflammatory effects by repressing these signaling pathways, thereby reducing the production of inflammatory mediators. mdpi.com
Anticancer and Antitumor Potential
The quest for novel chemotherapeutic agents has led to the investigation of this compound derivatives for their anticancer properties. ptfarm.pl These compounds and their subsequent heterocyclic derivatives have shown significant potential in inhibiting the growth of various cancer cells. nih.gov
Cytotoxicity Evaluation against Various Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. These studies are fundamental in identifying the spectrum of activity and potency of new compounds. For example, hydrazonoyl halides derived from hydrazides demonstrated potent cytotoxic activity, with over 90% inhibition against prostate (PC3), liver (HepG-2), and breast (MCF-7) cancer cell lines at a concentration of 100μg/ml. nih.gov Some of these compounds achieved 100% inhibition against the human colon cancer cell line (HCT-116). nih.gov
Other research on quinoline-hydrazide derivatives showed a pronounced cytotoxic effect on neuroblastoma cells (SH-SY5Y and Kelly) compared to breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov This highlights the potential for developing derivatives with selectivity towards specific cancer types.
Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Hydrazonoyl Halides | PC3 (Prostate) | >90% inhibition | nih.gov |
| Hydrazonoyl Halides | HCT-116 (Colon) | 100% inhibition | nih.gov |
| Hydrazonoyl Halides | MCF-7 (Breast) | >90% inhibition | nih.gov |
| Hydrazonoyl Halides | HepG-2 (Liver) | >90% inhibition | nih.gov |
| Quinoline (B57606) Hydrazides | SH-SY5Y (Neuroblastoma) | Significant cell viability reduction | nih.gov |
| Quinoline Hydrazides | Kelly (Neuroblastoma) | Significant cell viability reduction | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazoles | MDA-MB-231 (Breast) | Potent cytotoxicity | mdpi.com |
| Benzimidazole-based 1,3,4-oxadiazoles | SKOV3 (Ovarian) | Potent cytotoxicity | mdpi.com |
Mechanistic Studies on Apoptosis Induction and Cell Cycle Arrest
Understanding the mechanism of action is crucial for drug development. Studies have revealed that this compound derivatives can induce cancer cell death through apoptosis (programmed cell death) and by causing cell cycle arrest. nih.govmdpi.com
Mechanistic investigations on promising hydrazonoyl halides showed that they induce apoptosis in MCF-7 breast cancer cells by upregulating the expression of pro-apoptotic proteins like BAX and the executioner caspase-3, which are key components of the p53-mediated apoptotic pathway. nih.gov Flow cytometry analysis has confirmed that these compounds can arrest the cell cycle at the G2/M phase in both MCF-7 and HCT-116 cells, preventing cell division and proliferation. nih.gov Other related derivatives have been shown to arrest the cell cycle in the S phase or G0/G1 phase, suggesting that the specific mechanism can be tuned by structural modifications. mdpi.comnih.govrsc.org For example, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov
Role of Metal Complexation in Enhancing Antineoplastic Activity
The coordination of this compound derivatives with metal ions can significantly enhance their anticancer activity. nih.gov Metal complexes often exhibit different biological properties compared to the free ligands, including improved cytotoxicity and novel mechanisms of action. nih.govpensoft.net
Hydrazone ligands derived from hydrazides readily form stable complexes with transition metals like copper(II) and nickel(II). nih.gov These metal complexes have demonstrated excellent anticancer activity against cell lines such as MCF-7. nih.gov The enhanced activity is often attributed to the complex's ability to interact with and cleave DNA. DNA cleavage studies using plasmid DNA (like pBR322) have shown that both the ligands and their metal complexes can induce DNA damage, a key mechanism for killing cancer cells. nih.gov The geometry and electronic properties of the metal center can influence the binding mode and efficacy of the complex, offering a strategy to develop more potent and selective anticancer agents. mit.edumdpi.com
Diverse Pharmacological Applications of this compound Derivatives
Beyond their anti-inflammatory and anticancer properties, derivatives of this compound have been explored for other pharmacological applications. A notable area is their antimicrobial activity. researchgate.netnih.gov
Hydrazide-hydrazone derivatives have been synthesized and screened for their in vitro activity against a range of microorganisms. ptfarm.pl These screenings have included Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus niger). researchgate.netnih.gov The results from these studies indicate that many of the synthesized compounds exhibit promising antimicrobial activity. ptfarm.plnih.gov Structure-activity relationship studies have suggested that the presence of certain substituents, such as electron-withdrawing groups like nitro or halogen moieties on the aromatic rings, can enhance the antimicrobial effects of these derivatives. ptfarm.pl
The broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscores the importance of the this compound scaffold in medicinal chemistry. researchgate.netptfarm.pl
Anticonvulsant Activity
Hydrazone derivatives are recognized as a class of compounds with potential anticonvulsant properties. nih.govnih.gov The structural features of hydrazones are believed to play a role in their interaction with biological targets relevant to seizure control. While the broader class of hydrazide-hydrazones has been investigated for antiepileptic effects, specific studies detailing the anticonvulsant activity of this compound derivatives with comprehensive in-vivo data are not extensively documented in the available literature. nih.govnih.gov Therefore, a detailed data table on this specific activity cannot be presented.
Antidepressant Activity
Similar to their potential in epilepsy, hydrazone-containing compounds have been noted for their possible antidepressant effects. nih.govresearchgate.net The nitrogen-rich hydrazone moiety is a common feature in various compounds screened for central nervous system activity. However, dedicated research focusing on the antidepressant potential of this compound derivatives, including detailed findings from established preclinical models, is limited in the reviewed scientific literature.
Antimalarial Activity
The search for new and effective antimalarial agents has led to the investigation of various chemical scaffolds, including hydrazones. nih.govnih.gov Some hydrazone derivatives have been explored for their ability to interfere with the life cycle of the malaria parasite. nih.gov While the class of hydrazide-hydrazones is mentioned in the context of antimalarial drug discovery, specific research data on the efficacy of this compound derivatives against Plasmodium species is not detailed in the accessible scientific reports. researchgate.net
Antimycobacterial Activity
The antimycobacterial potential of this compound derivatives has been a more specific area of investigation. A series of seven biphenyl-4-carboxylic acid hydrazide-hydrazones were synthesized and evaluated for their in vitro antimicrobial activity, which included testing against bacterial strains. ptfarm.pl The study determined the Minimum Inhibitory Concentration (MIC) for these compounds against various microorganisms. The presence of electron-withdrawing groups, such as nitro (-NO2), chloro (-Cl), and bromo (-Br), on the aromatic ring of the hydrazone moiety was found to enhance the antimicrobial activity. ptfarm.pl
The results indicated that these compounds exhibited a range of activities. For instance, some derivatives showed notable inhibitory effects against Gram-positive bacteria. ptfarm.pl
Below is a table summarizing the in-vitro antibacterial activity of some synthesized biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives.
Table 1: In-vitro Antibacterial Activity (MIC, µg/mL) of this compound-Hydrazone Derivatives
| Compound ID | Ar (Substituent) | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|---|
| IVa | 4-Nitrobenzylidene | 12.5 | 12.5 | >25 | >25 |
| IVb | 2-Chlorobenzylidene | 6.25 | 3.12 | 12.5 | 12.5 |
| IVc | 4-Chlorobenzylidene | 6.25 | 6.25 | 12.5 | >25 |
| IVd | 4-Methoxybenzylidene | >25 | >25 | >25 | >25 |
| IVe | 3-Bromobenzylidene | 6.25 | 6.25 | >25 | >25 |
| IVf | 2-Hydroxybenzylidene | 12.5 | >25 | >25 | >25 |
| IVg | 4-Hydroxy-3-methoxybenzylidene | >25 | >25 | >25 | >25 |
| Ciprofloxacin | (Standard) | 3.12 | 3.12 | 6.25 | 6.25 |
Data sourced from Deep, A., et al. (2010). ptfarm.pl
Antihypertensive Activity
Certain compounds bearing a biphenyl (B1667301) structure have been investigated for cardiovascular effects, including antihypertensive properties. orientjchem.org Additionally, the broader class of hydrazones has been explored for various pharmacological activities. orientjchem.org However, specific and detailed research findings on the direct antihypertensive effects of this compound derivatives are not prominently available in the existing literature.
Anthelmintic Activity
Parasitic infections caused by helminths remain a significant global health issue, prompting the search for new anthelmintic drugs. While various heterocyclic compounds are being explored for this purpose, specific studies detailing the anthelmintic properties of this compound derivatives are not found in the reviewed literature. mdpi.com
Antioxidant Properties
The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in various diseases. Phenolic compounds and molecules with specific functional groups are often evaluated for their ability to scavenge free radicals. mdpi.comresearchgate.net While hydrazone derivatives, in general, have been studied for such properties, there is a lack of specific data on the antioxidant capacity of this compound derivatives in the current body of scientific literature. mdpi.comresearchgate.netresearchgate.net
Advanced Research Applications and Future Perspectives of 4 Biphenylcarboxylic Acid Hydrazide
Potential Applications in Supramolecular Chemistry and Materials Science
4-Biphenylcarboxylic acid hydrazide is a molecule with significant potential in the fields of supramolecular chemistry and materials science. Its rigid biphenyl (B1667301) core and the hydrogen-bonding capabilities of the hydrazide group make it an excellent building block for creating highly ordered supramolecular structures.
The hydrazide moiety can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. These interactions are fundamental to the self-assembly of molecules into larger, well-defined architectures such as gels, liquid crystals, and metal-organic frameworks (MOFs). The biphenyl group contributes to the stability and properties of these assemblies through π-π stacking interactions.
In materials science, derivatives of this compound are being explored for their potential use in the development of new functional materials. For instance, the incorporation of this moiety into polymer structures can enhance their thermal stability and mechanical properties. Furthermore, the ability to form ordered structures through hydrogen bonding is being investigated for applications in optoelectronics and sensor technology. Research has shown that the combination of hydrogen and halogen bonds can be used to construct extended molecular solid-state networks with predictable connectivity. nih.gov
The versatility of this compound as a synthon allows for the synthesis of various heterocyclic compounds, which have shown promise as antibacterial agents, pharmaceuticals, and in other industrial applications. researchgate.net
Integration into Prodrug Design and Drug Delivery Systems
The development of prodrugs is a key strategy in medicinal chemistry to enhance the therapeutic properties of active pharmaceutical ingredients. nih.gov Prodrugs are inactive compounds that are converted into the active drug within the body, a process that can improve solubility, permeability, bioavailability, and targeted delivery. nih.gov
The this compound scaffold is a valuable component in the design of prodrugs. The hydrazide group can be chemically modified to link the active drug, creating a prodrug that is stable until it reaches the desired physiological environment. Once at the target site, the linkage can be cleaved, releasing the active drug. This approach is particularly useful for targeted cancer therapy, where the prodrug can be designed to be activated by specific enzymes or the unique conditions found in the tumor microenvironment. nih.gov
In the realm of drug delivery, this compound and its derivatives can be incorporated into various systems to control the release of therapeutic agents. These systems, often nanoparticle-based, can be designed to respond to specific biological stimuli such as pH, temperature, or enzymes, allowing for precise and controlled drug release. nih.gov For example, magnetic nanoparticles functionalized with a thermosensitive linker containing an azo group have been shown to release a model drug in response to an alternating magnetic field. nih.gov The hydrazide functionality can be used to attach drugs to these delivery vehicles, ensuring that the drug is released in a controlled manner. ijpcbs.com
The table below showcases some derivatives of this compound and their potential applications in drug design and delivery:
| Derivative | Potential Application |
| Biphenyl-4-carboxylic acid hydrazide-hydrazones | Antimicrobial agents nih.gov |
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl amides | Anti-inflammatory agents researchgate.net |
| Biphenyl-4-carboxylic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide | Chemical intermediate for drug synthesis sigmaaldrich.com |
Unexplored Research Avenues and Gaps in Current Knowledge
Despite the promising applications of this compound, there are still several unexplored research avenues and gaps in our current understanding.
A significant area for future research is the comprehensive investigation of the supramolecular assemblies that can be formed from this compound. While the potential is clear, the full range of structures and their corresponding properties have yet to be systematically explored. Understanding the intricate interplay of non-covalent interactions will be crucial for designing materials with tailored functionalities.
In the context of drug delivery, more in-vivo studies are needed to validate the efficacy and safety of prodrugs and delivery systems based on this compound. While in-vitro studies have shown promise, the behavior of these systems in complex biological environments needs to be thoroughly investigated. nih.gov
Furthermore, the full spectrum of biological activities of this compound derivatives remains to be uncovered. While some studies have focused on antimicrobial and anti-inflammatory activities, there is potential for discovering novel therapeutic applications in areas such as oncology and neurodegenerative diseases. nih.govresearchgate.net A deeper understanding of the structure-activity relationships of these compounds is essential for guiding the design of new and more potent therapeutic agents.
Innovations in Synthetic Methodologies for Broader Applicability
The advancement of synthetic methodologies is critical for expanding the applications of this compound. Traditional methods for its synthesis involve the reaction of biphenyl-4-carboxylic acid with methanol (B129727) to form the methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303). ptfarm.pl
Recent innovations have focused on developing more efficient, sustainable, and versatile synthetic routes. For example, the use of novel catalysts and reaction conditions can improve yields, reduce reaction times, and minimize the generation of waste. One such method involves a Suzuki coupling reaction between an aryl halide and a phenylboronic acid to form the biphenyl core, which can then be converted to the hydrazide. chemicalbook.com
The table below outlines a general synthetic scheme for this compound and its derivatives:
| Step | Reactants | Product |
| 1 | Biphenyl-4-carboxylic acid, Methanol, Sulfuric acid | Methyl 4-biphenylcarboxylate ptfarm.pl |
| 2 | Methyl 4-biphenylcarboxylate, Hydrazine hydrate | This compound ptfarm.pl |
| 3 | This compound, Aromatic aldehyde | Biphenyl-4-carboxylic acid hydrazide-hydrazone ptfarm.pl |
Outlook on the Development of Novel Therapeutics and Bioactive Molecules
The future for this compound in the development of novel therapeutics and bioactive molecules is bright. The versatility of its chemical structure provides a robust platform for the design and synthesis of a wide array of compounds with diverse biological activities.
One of the most promising areas is the development of new antimicrobial agents. With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of drugs. Derivatives of this compound have already demonstrated significant antimicrobial activity, and further optimization of their structure could lead to the discovery of potent new antibiotics. nih.gov
In the field of oncology, the use of this compound in prodrug design holds great potential for developing more effective and less toxic cancer therapies. By targeting the delivery of cytotoxic agents specifically to tumor cells, the side effects associated with traditional chemotherapy can be significantly reduced. nih.gov
Furthermore, the ability of this compound to interact with various biological targets makes it a valuable scaffold for the discovery of new bioactive molecules. High-throughput screening of libraries of this compound derivatives against a wide range of biological targets could lead to the identification of novel drug candidates for a variety of diseases.
Challenges and Opportunities in Translational Research of this compound Derivatives
Translating the promising laboratory findings of this compound derivatives into clinical applications presents both challenges and opportunities.
A major challenge is the need for extensive preclinical and clinical studies to establish the safety and efficacy of these compounds in humans. This is a long and expensive process that requires significant investment and expertise. Overcoming the hurdles of stability, durability, and targeted delivery in complex biological systems is a key focus of current research. nih.gov
Another challenge is the optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives to ensure that they have the desired therapeutic effect. This requires a deep understanding of their metabolism, distribution, and excretion in the body.
Despite these challenges, there are significant opportunities for the successful translation of this research. The growing demand for new and improved therapies for a wide range of diseases provides a strong impetus for the development of novel drug candidates. The versatility of the this compound scaffold allows for the creation of a diverse range of compounds, increasing the probability of identifying successful drug candidates.
Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial for overcoming the challenges and realizing the full potential of this compound derivatives in medicine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-biphenylcarboxylic acid hydrazide and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation of 4-biphenylcarboxylic acid with hydrazine hydrate under reflux in ethanol. Derivatives are typically formed by reacting the hydrazide with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in the presence of glacial acetic acid as a catalyst . Key steps include purity verification using TLC and structural confirmation via -/-NMR and LC-MS.
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact. Respiratory protection (e.g., P95 masks) is recommended for aerosolized particles. Ensure proper ventilation and avoid contamination of drainage systems. Stability is maintained under dry, room-temperature storage .
Q. What characterization techniques are essential for confirming the structure of hydrazide derivatives?
- Methodological Answer : Employ a combination of spectral methods:
- FT-IR : Confirm hydrazide (-CONHNH) and imine (-C=N-) functional groups.
- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon shifts.
- LC-MS : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported myeloperoxidase (MPO) inhibition mechanisms of hydrazide derivatives?
- Methodological Answer : Mechanistic studies using fluorogenic substrates (e.g., ADHP) reveal a two-step inhibition process: (1) rapid heme distortion and (2) irreversible heme ejection via ester bond cleavage. Discrepancies in kinetics may arise from differences in substituents (e.g., 4-amino vs. 2-amino groups) or reaction conditions (HO concentration). Validate via LC-MS/MS peptide mapping to identify modified MPO residues .
Q. What experimental design considerations are critical for studying hydrazide derivatives as crystallization nucleating agents?
- Methodological Answer : Optimize hydrazide concentration (0.1–1.0 wt%) in polymer matrices (e.g., poly-L-lactic acid). Monitor non-isothermal crystallization kinetics using differential scanning calorimetry (DSC) at cooling rates of 2–10°C/min. Analyze spherulitic morphology via polarized optical microscopy. Compare nucleation efficiency using parameters like half-time crystallization () .
Q. How can hydrazide-functionalized nanomaterials improve glycoproteomics workflows?
- Methodological Answer : Core-shell FeO@PMAH nanocomposites enable high-specificity enrichment of N-glycopeptides via hydrazide-glycan coupling. Key steps:
- Functionalization : Modify FeO with polymethacrylic acid (PMAA), then graft adipic acid dihydrazide (ADH).
- Enrichment : Incubate with tryptic digests under acidic conditions (pH 4–5) to promote Schiff base formation.
- Validation : Benchmark against commercial resins using signal-to-noise ratios (>5× improvement observed) .
Q. What strategies mitigate low yields in regioselective triazolo-purine synthesis using hydrazide intermediates?
- Methodological Answer : Optimize cyclization by:
- Catalyst Screening : Test HCl, HSO, or Lewis acids (e.g., ZnCl) at 0.1–1.0 mol%.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of nitrogen-rich intermediates.
- Temperature Control : Perform reactions at 60–80°C to balance kinetics and side-product formation .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistent cytotoxicity data for hydrazide derivatives across cell lines?
- Methodological Answer : Standardize assays using:
- Cell Lines : Compare results across multiple models (e.g., HepG2 vs. THP-1) to assess tissue-specific effects.
- Dose-Response Curves : Use IC values normalized to controls (e.g., DMSO-only).
- Mechanistic Profiling : Pair cytotoxicity data with ROS generation or apoptosis markers (e.g., caspase-3 activation) .
Q. Why do hydrazide-metal complexes exhibit variable DNA/protein binding affinities?
- Methodological Answer : Substituent effects (e.g., thiophene vs. pyridine moieties) alter ligand geometry and charge distribution. Quantify binding via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
